

An In-Depth Technical Guide to the T900607 Tubulin Binding Site

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **T900607**

Cat. No.: **B10776266**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

T900607, a prodrug of the potent antitumor agent T138067 (Batabulin), represents a significant area of interest in the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of the binding of its active form, T138067, to its molecular target, β -tubulin. Through a detailed examination of the available literature, this document outlines the specific binding site, the covalent nature of the interaction, and the downstream cellular consequences. This guide includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved, with the objective of serving as a valuable resource for researchers in oncology and drug discovery.

Introduction

Microtubules, dynamic polymers of α - and β -tubulin heterodimers, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a prime target for anticancer agents.

Disruption of microtubule polymerization or depolymerization can lead to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.^{[1][2]} **T900607** is a novel compound that, upon activation to its active form T138067, exhibits potent anti-proliferative activity by targeting the microtubule network.^{[3][4]} This document provides an in-depth analysis of the T138067 binding site on tubulin, its mechanism of action, and the experimental basis for these findings.

The T138067 Binding Site on β -Tubulin

Extensive research has demonstrated that T138067 covalently binds to a specific residue on β -tubulin, distinguishing it from many other tubulin-binding agents that interact non-covalently.

Covalent Modification of Cysteine-239

The primary binding site of T138067 has been identified as Cysteine-239 (Cys-239) of β -tubulin.^{[1][2]} This interaction is a covalent modification, where the T138067 molecule forms a stable, irreversible bond with the sulphydryl group of the cysteine residue.^{[1][2]} This covalent binding is highly specific to Cys-239 and is crucial for the compound's mechanism of action. The proposed mechanism involves the displacement of a fluorine atom on the pentafluorophenyl ring of T138067 by the thiol group of Cys-239.

Isotype Specificity

The covalent modification by T138067 is selective for β -tubulin isotypes that possess a cysteine at position 239, namely β I, β II, and β IV.^{[1][2]} The β III-tubulin isotype, which has a serine at this position, is not a target for covalent modification by T138067. This isotype specificity may have implications for the therapeutic window and toxicity profile of the drug.

Structural Insights from Crystallography

The crystal structure of the tubulin-T138067 complex has been solved (PDB ID: 3HKE), providing a detailed view of the binding pocket.^{[5][6]} The structure confirms the location of T138067 near the colchicine-binding site and reveals the specific interactions between the drug and the surrounding amino acid residues of β -tubulin, further solidifying the understanding of its binding mode.

Quantitative Data

While specific binding affinity (Kd) and IC50 for tubulin polymerization inhibition by T138067 are not consistently reported across the literature, the available data on related compounds and cellular effects provide valuable context.

Parameter	Compound	Value	Cell Line/System	Reference
Tubulin Polymerization Inhibition (IC50)	Avanbulin (a tubulin inhibitor)	1.4 μ M	In vitro	[7]
Binding Affinity (Kd)	Avanbulin (a tubulin inhibitor)	244 nM	In vitro	[7]
Cell Cycle Arrest	T138067 (Batabulin)	G2/M phase	MCF7 cells	[3][4]
Apoptosis Induction	T138067 (Batabulin)	25-30% at 30-300 nM (24-48h)	MCF7 cells	[3]

Note: The IC50 and Kd values for Avanbulin are provided for context as specific values for T138067 were not found in the searched literature.

Mechanism of Action

The covalent binding of T138067 to Cys-239 of β -tubulin initiates a cascade of cellular events that ultimately lead to cell death.

Inhibition of Microtubule Polymerization

By binding to β -tubulin, T138067 disrupts the normal process of microtubule assembly.[1][2] This inhibition of polymerization prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.

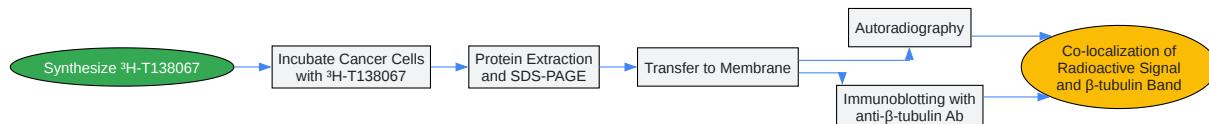
Cell Cycle Arrest

The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[3][4] This prolonged mitotic arrest prevents cancer cells from completing cell division.

Induction of Apoptosis

Sustained G2/M arrest ultimately triggers the intrinsic pathway of apoptosis. While the specific Bcl-2 family members directly modulated by T138067 are not definitively identified, the disruption of microtubule function is a known activator of this pathway. This leads to the activation of a cascade of caspases, the executioners of apoptosis, resulting in programmed cell death.[\[3\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols


The identification of the T138067 binding site and its mechanism of action have been elucidated through a series of key experiments. Detailed methodologies for these experiments are outlined below.

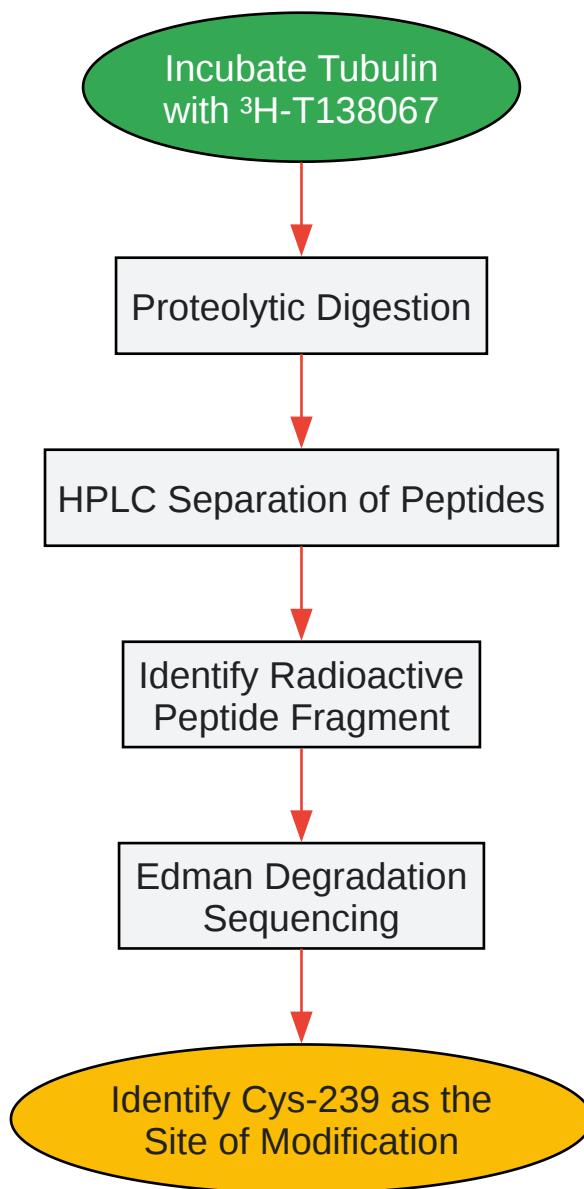
Identification of Covalent Binding to Tubulin

Objective: To demonstrate the covalent and specific binding of T138067 to tubulin.

Methodology:

- Radiolabeling: Synthesize a radiolabeled version of T138067 (e.g., with tritium, ^3H).
- Cell Treatment: Incubate cancer cells (e.g., MCF7) with ^3H -T138067.
- Protein Extraction and Separation: Lyse the cells and separate the proteins by SDS-PAGE.
- Autoradiography: Transfer the separated proteins to a membrane and expose it to X-ray film to detect the radiolabeled protein. A band corresponding to the molecular weight of tubulin should be observed.
- Immunoblotting: Confirm the identity of the radiolabeled protein by performing a western blot on the same membrane using an anti- β -tubulin antibody. The radiolabeled band should co-migrate with the β -tubulin band.[\[10\]](#)

[Click to download full resolution via product page](#)


Figure 1: Workflow for identifying covalent binding of T138067 to tubulin.

Pinpointing the Cys-239 Binding Site

Objective: To identify the specific amino acid residue on β -tubulin that is covalently modified by T138067.

Methodology:

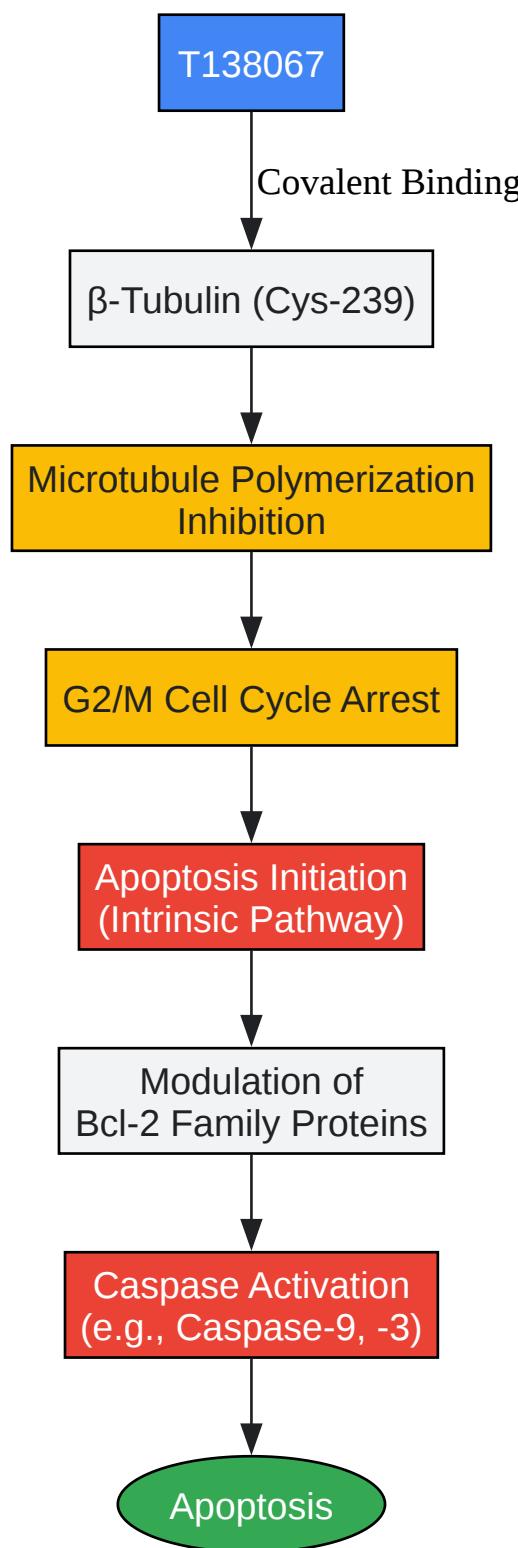
- Large-Scale Labeling: Incubate purified tubulin with ³H-T138067.
- Proteolytic Digestion: Digest the labeled tubulin with a protease (e.g., trypsin) to generate smaller peptide fragments.
- Peptide Separation: Separate the peptide fragments using high-performance liquid chromatography (HPLC).
- Radioactive Peptide Identification: Monitor the HPLC eluate for radioactivity to identify the peptide fragment(s) containing the ³H-T138067 adduct.
- Edman Degradation Sequencing: Subject the radioactive peptide to Edman degradation, a method for sequencing amino acids from the N-terminus of a peptide. The radioactivity will be released at the cycle corresponding to the modified cysteine residue (Cys-239).

[Click to download full resolution via product page](#)

Figure 2: Workflow for identifying the specific binding site of T138067.

Tubulin Polymerization Assay

Objective: To quantify the inhibitory effect of T138067 on microtubule formation.

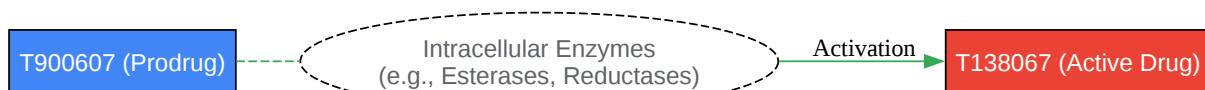

Methodology:

- Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP (essential for polymerization), and varying concentrations of T138067 or a vehicle control (e.g., DMSO).

- Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
- Monitoring Polymerization: Measure the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer. The increase in absorbance is proportional to the amount of microtubule polymer formed.
- Data Analysis: Plot the rate of polymerization against the concentration of T138067 to determine the IC₅₀ value (the concentration at which polymerization is inhibited by 50%).[\[11\]](#) [\[12\]](#)[\[13\]](#)

Signaling Pathways

The disruption of microtubule dynamics by T138067 triggers a signaling cascade that culminates in apoptosis.



[Click to download full resolution via product page](#)

Figure 3: Proposed signaling pathway for T138067-induced apoptosis.

Prodrug Activation

T900607 is the prodrug form of T138067, designed to improve pharmacokinetic properties. The activation of **T900607** to T138067 is believed to occur intracellularly through enzymatic cleavage, although the specific enzymes responsible for this conversion are not yet fully elucidated in the available literature.[14][15][16] Further research is needed to identify the precise enzymatic machinery involved in this critical activation step.

[Click to download full resolution via product page](#)

Figure 4: Conceptual diagram of **T900607** prodrug activation.

Conclusion

T900607, through its active metabolite T138067, presents a compelling mechanism of action by covalently modifying Cys-239 of β -tubulin. This irreversible binding leads to the disruption of microtubule dynamics, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells. The unique covalent binding mechanism and its efficacy in multidrug-resistant models underscore its potential as a valuable therapeutic agent. This technical guide has synthesized the current understanding of the **T900607**/T138067 tubulin binding site and its functional consequences, providing a solid foundation for further research and development in this area. Future investigations should focus on elucidating the specific enzymes responsible for **T900607** activation and further detailing the downstream apoptotic signaling cascade to fully harness the therapeutic potential of this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective, covalent modification of β -tubulin residue Cys-239 by T138067, an antitumor agent with *in vivo* efficacy against multidrug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrug enzymes and their applications in image-guided therapy of cancer: tracking prodrug enzymes to minimize collateral damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. rcsb.org [rcsb.org]
- 7. Bcl-2 Blocks a Caspase-Dependent Pathway of Apoptosis Activated by Herpes Simplex Virus 1 Infection in HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
- 9. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Selective, covalent modification of beta-tubulin residue Cys-239 by T138067, an antitumor agent with *in vivo* efficacy against multidrug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of prodrugs for enzyme-mediated, tumor-selective therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the T900607 Tubulin Binding Site]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10776266#t900607-tubulin-binding-site>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com